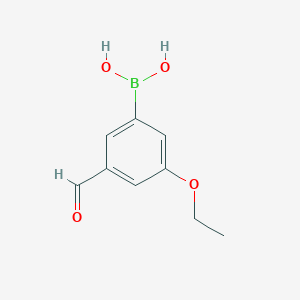

3-Ethoxy-5-formylphenylboronic acid

説明

特性

IUPAC Name |

(3-ethoxy-5-formylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BO4/c1-2-14-9-4-7(6-11)3-8(5-9)10(12)13/h3-6,12-13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGWAEFBQEMQRJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)OCC)C=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40584657 | |

| Record name | (3-Ethoxy-5-formylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072952-04-5 | |

| Record name | B-(3-Ethoxy-5-formylphenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072952-04-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Ethoxy-5-formylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Ethoxy-5-formylphenylboronic acid chemical properties

An In-Depth Technical Guide to 3-Ethoxy-5-formylphenylboronic Acid: Properties, Reactivity, and Applications

Abstract

This compound (CAS No. 1072952-04-5) is a bifunctional organic building block of significant interest to researchers in medicinal chemistry and materials science. Possessing both a nucleophilic boronic acid moiety and a versatile formyl group, it serves as a valuable intermediate in the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, reactivity—with a focus on the Suzuki-Miyaura cross-coupling reaction—and practical applications, offering field-proven insights for its effective use in a research and development setting.

Physicochemical and Structural Properties

This compound is a solid compound at room temperature, valued for its stability and utility in carbon-carbon bond formation.[1][2] The presence of the polar boronic acid and aldehyde functions, combined with the moderately nonpolar ethoxy and phenyl groups, dictates its solubility profile. While specific quantitative data is not widely published, it is expected to have low solubility in nonpolar hydrocarbon solvents and moderate to good solubility in polar organic solvents like ethers, acetone, and chloroform, a characteristic common to substituted phenylboronic acids.[3]

Core Data Summary

| Property | Value | Source(s) |

| CAS Number | 1072952-04-5 | [1][2] |

| Chemical Formula | C₉H₁₁BO₄ | [2] |

| Molecular Weight | 193.99 g/mol | [2] |

| Appearance | Solid | [1][2] |

| Melting Point | 204-210 °C | [1] |

| Storage | 2-8°C, sealed, dry conditions | [1][2] |

| SMILES | CCOC1=CC(C=O)=CC(=C1)B(O)O | [2] |

Chemical Structure

The structure features a benzene ring substituted at the 1, 3, and 5 positions with boronic acid, ethoxy, and formyl groups, respectively.

Synthesis and Purification

Representative Synthesis Protocol:

-

Precursor Synthesis: The required starting material, 3-bromo-5-ethoxybenzaldehyde, can be synthesized from 3-hydroxy-5-bromobenzaldehyde via Williamson ether synthesis.

-

Organometallic Intermediate Formation: The aryl bromide is reacted with a strong base like n-butyllithium or converted to a Grignard reagent using magnesium metal. This step must be conducted under strictly anhydrous and inert conditions (e.g., argon or nitrogen atmosphere) at low temperatures (typically -78 °C for lithiation) to prevent side reactions.

-

Borylation: The resulting organolithium or Grignard reagent is quenched by adding a trialkyl borate, such as trimethyl borate or triisopropyl borate, at low temperature. This forms a boronate ester intermediate.

-

Hydrolysis: The reaction mixture is warmed to room temperature and then hydrolyzed with an aqueous acid (e.g., dilute HCl or H₂SO₄). This step cleaves the boronate ester to yield the final boronic acid product.

-

Purification: Crude formylphenylboronic acids can be purified effectively by a pH-controlled dissolution and precipitation process.[5] The crude product is dissolved in a dilute aqueous base (e.g., NaOH), washed with a water-immiscible organic solvent like toluene to remove non-acidic impurities, and then re-precipitated by acidifying the aqueous layer.[5] Final purification can be achieved by recrystallization.

Reactivity and Core Applications: The Suzuki-Miyaura Coupling

The primary utility of this compound in synthetic chemistry is its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[6][7] This reaction is a powerful and versatile method for forming carbon-carbon bonds, particularly for creating biaryl structures that are common motifs in pharmaceuticals and functional materials.[8]

Mechanism and Role of Substituents

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophilic coupling partner (e.g., an aryl bromide).

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This is the rate-determining step in many cases and requires activation of the boronic acid with a base (e.g., Na₂CO₃, K₃PO₄) to form a more nucleophilic boronate species.[7][9]

-

Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.

The electronic nature of the substituents on the phenylboronic acid can influence the reaction rate. Electron-donating groups (EDGs) on the boronic acid generally accelerate the transmetalation step, favoring the reaction, while electron-withdrawing groups (EWGs) are unfavorable.[10] this compound presents a nuanced case:

-

Ethoxy Group (-OEt): As an EDG, it increases the electron density on the phenyl ring, enhancing its nucleophilicity and facilitating the transmetalation step.

-

Formyl Group (-CHO): As a strong EWG, it decreases the ring's electron density, which can slow down transmetalation.

The net effect is a balance of these opposing influences, but the compound remains a highly effective coupling partner. Furthermore, the formyl group provides a reactive handle for post-coupling transformations, such as reductive amination, oxidation to a carboxylic acid, or Wittig reactions, adding to the compound's synthetic value.

Field-Proven Experimental Protocol

This protocol provides a robust starting point for coupling this compound with a generic aryl bromide. Optimization of temperature, base, or solvent may be required for challenging substrates.

Materials:

-

Aryl bromide (1.0 equiv)

-

This compound (1.2–1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 1–5 mol% or PdCl₂(dppf), 2-3 mol%)

-

Base (e.g., K₃PO₄ or aqueous Na₂CO₃, 2.0-3.0 equiv)

-

Solvent (e.g., 1,4-Dioxane/water 4:1, Toluene, or DMF)

-

Inert gas (Argon or Nitrogen)

Methodology:

-

Vessel Preparation (The "Why"): To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide, this compound, palladium catalyst, and base. The use of dry glassware under an inert atmosphere is critical because the active Pd(0) catalyst can be oxidized by air, rendering it inactive.

-

Inerting the Atmosphere (The "Why"): Seal the vessel and subject it to 3-5 cycles of vacuum and backfilling with an inert gas (e.g., Argon). This process removes oxygen, which can cause both catalyst degradation and undesirable side reactions like the homocoupling of the boronic acid.

-

Solvent Addition (The "Why"): Add the degassed solvent(s) via syringe. Degassing the solvent (e.g., by sparging with argon for 15-30 minutes) is another crucial step to minimize dissolved oxygen. A mixed solvent system like dioxane/water is often used because water can increase the solubility of the inorganic base and facilitate the formation of the active boronate species.[11]

-

Reaction Execution (The "Why"): Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring. The elevated temperature is necessary to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.

-

Monitoring (The "Why"): Monitor the reaction's progress by a suitable analytical method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11] This prevents unnecessary heating after completion, which could lead to product decomposition, and confirms the consumption of starting materials. Reactions are typically complete within 2-24 hours.

-

Work-up and Purification (The "Why"):

-

Cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate.

-

Wash the organic phase with water and then with brine to remove the inorganic base and other water-soluble impurities.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄) to remove residual water, which can interfere with purification.

-

Filter off the drying agent and concentrate the solvent under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel to isolate the desired biaryl compound.

-

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not universally available, data from closely related formylphenylboronic acids should be used to guide handling procedures.

-

Hazards: Analogous compounds are classified as causing skin and eye irritation or, in some cases, severe burns and eye damage.[12] Inhalation of dust should be avoided.

-

Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood. Wear standard PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.

-

Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid.

-

Fire: In case of fire, use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher. Hazardous combustion products may include carbon oxides and boron oxides.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a highly valuable and versatile reagent for synthetic organic chemistry. Its bifunctional nature allows it to be seamlessly integrated into complex synthetic routes, primarily through the robust and reliable Suzuki-Miyaura coupling reaction. The ethoxy group aids reactivity while the formyl group provides a crucial site for further molecular elaboration. For researchers in drug discovery and materials science, a thorough understanding of its properties and reactivity, as outlined in this guide, is key to leveraging its full synthetic potential.

References

- 1. rsc.org [rsc.org]

- 2. 1072952-04-5|(3-Ethoxy-5-formylphenyl)boronic acid|BLD Pharm [bldpharm.com]

- 3. d-nb.info [d-nb.info]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. US6420597B2 - Process for preparing highly pure formylphenylboronic acids - Google Patents [patents.google.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. rose-hulman.edu [rose-hulman.edu]

- 9. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Substituent Effects of Suzuki Coupling in Aqueous Micelles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Phenylboronic acid(98-80-6) 1H NMR [m.chemicalbook.com]

3-Ethoxy-5-formylphenylboronic acid synthesis protocol

An In-depth Technical Guide to the Synthesis of 3-Ethoxy-5-formylphenylboronic Acid

Abstract

This compound is a valuable bifunctional building block in modern organic synthesis, particularly relevant to the fields of medicinal chemistry and materials science. Its unique structure, featuring an aldehyde for further derivatization and a boronic acid for cross-coupling reactions, makes it a strategic component in the construction of complex molecular architectures.[1] This guide provides a comprehensive, field-proven protocol for the synthesis of this compound, emphasizing the palladium-catalyzed Miyaura borylation of 3-bromo-5-ethoxybenzaldehyde. We delve into the causality behind experimental choices, address common purification challenges, and offer insights grounded in established chemical principles to ensure reproducible, high-yield synthesis.

Strategic Overview: The Path to a Bifunctional Reagent

The synthesis of arylboronic acids is a cornerstone of contemporary organic chemistry, enabling powerful carbon-carbon bond formations like the Suzuki-Miyaura coupling.[2] For a molecule like this compound, which contains both a reactive aldehyde and the desired boronic acid moiety, the synthetic strategy must be carefully considered to ensure compatibility.

The most robust and widely adopted strategy involves the late-stage introduction of the boronic acid group onto a pre-functionalized aromatic ring. This is typically achieved through the borylation of an aryl halide. The precursor of choice, 3-bromo-5-ethoxybenzaldehyde, is commercially available and provides a direct handle for this transformation.[3]

The primary method detailed herein is the Miyaura borylation , a palladium-catalyzed reaction that couples an aryl halide with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂).[4] This reaction is favored for its high functional group tolerance, relatively mild conditions, and the formation of a stable boronate ester intermediate, which facilitates purification.

References

An In-Depth Technical Guide to 3-Ethoxy-5-formylphenylboronic Acid: A Versatile Bifunctional Reagent in Modern Synthesis

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of Bifunctional Building Blocks

In the intricate landscape of contemporary drug discovery and materials science, the efficiency and elegance of a synthetic route are paramount. Bifunctional building blocks, molecules possessing two distinct reactive sites, are invaluable assets in this pursuit, enabling the rapid construction of complex molecular architectures. 3-Ethoxy-5-formylphenylboronic acid (CAS No. 1072952-04-5) has emerged as a significant player in this field. Its unique structure, featuring a versatile boronic acid moiety and a reactive formyl group, offers a powerful platform for sequential and orthogonal chemical transformations. This guide provides a comprehensive technical overview of its synthesis, properties, and key applications, offering field-proven insights for researchers leveraging its potential in their synthetic endeavors.

Physicochemical Properties and Structural Attributes

A thorough understanding of a reagent's fundamental properties is the bedrock of its effective application. This compound is a white to off-white solid, and its key physicochemical data are summarized below for easy reference.

| Property | Value | Source |

| CAS Number | 1072952-04-5 | [1] |

| Molecular Formula | C₉H₁₁BO₄ | [1] |

| Molecular Weight | 194.00 g/mol | [1] |

| Melting Point | 204-210 °C | |

| Storage | Sealed in dry, 2-8°C | [1] |

| SMILES | CCOC1=CC(C=O)=CC(=C1)B(O)O | [1] |

The molecule's structure is characterized by a benzene ring substituted with an ethoxy group, a formyl (aldehyde) group, and a boronic acid group at positions 3, 5, and 1, respectively. This arrangement of a moderately electron-donating ethoxy group and an electron-withdrawing formyl group influences the reactivity of both the boronic acid and the aromatic ring.

Synthesis and Purification: A Practical Approach

The synthesis of formylphenylboronic acids requires a strategic protection of the reactive aldehyde functionality to prevent its reaction with the organometallic intermediates typically used in boronic acid synthesis. A general and robust method, adapted from patented procedures for analogous compounds, is outlined below.[2]

Synthetic Pathway

The synthesis of this compound can be logically approached in a three-step sequence starting from 3-bromo-5-ethoxybenzaldehyde.

Caption: Synthetic route to this compound.

Step-by-Step Experimental Protocol (Adapted)

Step 1: Protection of the Formyl Group

-

To a solution of 3-bromo-5-ethoxybenzaldehyde in toluene, add ethylene glycol (1.5 equivalents) and a catalytic amount of p-toluenesulfonic acid.

-

Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the protected aldehyde, which can often be used in the next step without further purification.

Causality: The acetal protection is crucial as the highly nucleophilic organolithium reagent generated in the subsequent step would otherwise attack the electrophilic aldehyde carbonyl.

Step 2: Lithium-Halogen Exchange and Borylation

-

Dissolve the protected aldehyde from Step 1 in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Slowly add a solution of n-butyllithium (1.1 equivalents) in hexanes, maintaining the temperature at -78 °C.

-

Stir the mixture at this temperature for 1-2 hours to ensure complete lithium-halogen exchange.

-

To the resulting organolithium species, add triisopropyl borate (1.2 equivalents) dropwise, again maintaining the temperature at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

Causality: The low temperature is critical to prevent side reactions and ensure the stability of the organolithium intermediate. Triisopropyl borate is a common and effective boron source for this transformation.

Step 3: Hydrolysis and Deprotection

-

Cool the reaction mixture to 0 °C and quench by the slow addition of aqueous hydrochloric acid (e.g., 2 M HCl).

-

Stir the biphasic mixture vigorously for several hours at room temperature to effect hydrolysis of the boronate ester and cleavage of the acetal protecting group.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

Purification Protocol

A common and effective method for the purification of formylphenylboronic acids involves an acid-base extraction, leveraging the acidic nature of the boronic acid moiety.

-

Dissolve the crude product in a suitable organic solvent such as diethyl ether or ethyl acetate.

-

Extract the organic solution with an aqueous base (e.g., 1 M NaOH). The boronic acid will deprotonate and move into the aqueous layer as its sodium boronate salt, leaving non-acidic organic impurities behind.

-

Wash the aqueous layer with an organic solvent to remove any remaining impurities.

-

Cool the aqueous layer in an ice bath and acidify with concentrated HCl until the pH is acidic (pH ~2), causing the pure boronic acid to precipitate.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield pure this compound.

Recrystallization from a suitable solvent system, such as an ethanol/water mixture, can be employed for further purification if necessary.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the distinct reactivity of its two functional groups, which can be addressed in a selective or sequential manner.

The Boronic Acid Moiety: A Gateway to Biaryl Scaffolds via Suzuki-Miyaura Coupling

The cornerstone application of arylboronic acids is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful tool for the formation of carbon-carbon bonds.[3] This reaction enables the coupling of the 3-ethoxy-5-formylphenyl unit to a wide range of aryl or vinyl halides and triflates, providing access to complex biaryl structures that are prevalent in many pharmaceutical agents.

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Exemplary Suzuki Coupling Protocol:

-

In a reaction vessel, combine this compound (1.2 equivalents), the aryl or vinyl halide/triflate (1.0 equivalent), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%), and a base like potassium carbonate (2.0 equivalents).

-

Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

-

Degas the mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.

-

Heat the reaction mixture to a temperature between 80-110 °C and monitor its progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Causality: The base is essential for the transmetalation step in the catalytic cycle, activating the boronic acid. The aqueous component of the solvent often enhances the reaction rate and yield.

The Formyl Group: A Hub for Derivatization

The aldehyde functionality of this compound serves as a versatile handle for a variety of subsequent transformations, allowing for the introduction of further molecular diversity.

a) Wittig Reaction:

The Wittig reaction provides a reliable method for the conversion of the aldehyde to an alkene.[4] This is particularly useful for extending carbon chains and introducing unsaturation.

General Protocol:

-

Prepare the phosphonium ylide by treating a triphenylphosphonium salt with a strong base (e.g., n-butyllithium) in an anhydrous solvent like THF at low temperature.

-

Add a solution of this compound to the ylide solution.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Work up the reaction by quenching with water and extracting with an organic solvent.

-

Purify the product by column chromatography to separate the desired alkene from the triphenylphosphine oxide byproduct.

b) Knoevenagel Condensation:

The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound in the presence of a basic catalyst to form a new carbon-carbon double bond.[1] This reaction is widely used in the synthesis of various functionalized alkenes and heterocyclic compounds.

General Protocol:

-

Dissolve this compound and an active methylene compound (e.g., diethyl malonate, malononitrile) in a suitable solvent such as ethanol or toluene.

-

Add a catalytic amount of a weak base, such as piperidine or pyridine.

-

Heat the mixture to reflux, often with azeotropic removal of water, to drive the reaction to completion.

-

Cool the reaction mixture and isolate the product by filtration or extraction, followed by purification via recrystallization or column chromatography.

c) Reductive Amination:

Reductive amination is a powerful method for converting the aldehyde into a primary, secondary, or tertiary amine.[5] This two-step, one-pot process involves the initial formation of an imine, which is then reduced in situ.

General Protocol:

-

Dissolve this compound and the desired primary or secondary amine in a suitable solvent (e.g., methanol, dichloroethane).

-

Add a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).

-

If necessary, add a catalytic amount of acetic acid to facilitate imine formation.

-

Stir the reaction at room temperature until the starting aldehyde is consumed.

-

Work up the reaction by quenching with a basic aqueous solution and extracting the amine product.

-

Purify the product as needed.

Causality: The choice of a mild reducing agent like NaBH₃CN or NaBH(OAc)₃ is crucial as they selectively reduce the iminium ion intermediate in the presence of the starting aldehyde.

Spectroscopic Characterization

While a comprehensive set of publicly available, peer-reviewed spectra for this compound is limited, data from commercial suppliers and analogous compounds can provide a reliable basis for its characterization.[1]

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethoxy group (a triplet and a quartet), the aldehyde proton (a singlet in the downfield region, ~10 ppm), and distinct signals for the aromatic protons in their respective multiplicity patterns. The protons of the boronic acid group are often broad and may exchange with deuterium in deuterated solvents.

-

¹³C NMR: The carbon NMR spectrum will display a signal for the carbonyl carbon of the aldehyde group at a characteristic downfield shift (~190 ppm), along with signals for the aromatic carbons and the carbons of the ethoxy group. The carbon attached to the boron atom may be broad or not observed due to quadrupolar relaxation.

-

FT-IR: The infrared spectrum will be dominated by a strong carbonyl (C=O) stretching vibration for the aldehyde group, typically in the range of 1680-1700 cm⁻¹. Other key absorptions will include O-H stretching of the boronic acid (broad band), C-H stretching of the aromatic and aliphatic groups, and C-O stretching of the ethoxy group.

-

Mass Spectrometry: Mass spectral analysis (e.g., ESI-MS) would be expected to show the molecular ion peak or a protonated/adducted molecular ion, confirming the molecular weight of the compound. Fragmentation patterns may involve the loss of water from the boronic acid moiety or cleavage of the ethoxy group.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. Based on safety data for analogous compounds like 3-formylphenylboronic acid, the following guidelines are recommended:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.[1] Boronic acids can be sensitive to moisture and may undergo dehydration to form boroxines.

-

In Case of Contact: In case of skin contact, wash immediately with plenty of soap and water. In case of eye contact, rinse cautiously with water for several minutes. Seek medical attention if irritation persists.

Conclusion and Future Outlook

This compound stands as a testament to the power of rational molecular design in synthetic chemistry. Its bifunctional nature provides a strategic advantage for the construction of complex molecules, particularly in the realm of medicinal chemistry and materials science. The ability to perform a Suzuki-Miyaura coupling followed by a diverse array of transformations on the formyl group opens up a vast chemical space for exploration. As the demand for efficient and modular synthetic strategies continues to grow, the importance of versatile building blocks like this compound is set to increase, paving the way for the discovery and development of novel bioactive compounds and advanced materials.

References

An In-Depth Technical Guide to 3-Ethoxy-5-formylphenylboronic Acid: A Versatile Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Phenylboronic Acids

In the landscape of modern medicinal chemistry, the strategic design and synthesis of novel molecular entities with high therapeutic potential are paramount. Phenylboronic acids, and their derivatives, have emerged as indispensable tools in this endeavor, largely due to their remarkable versatility in carbon-carbon bond formation, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] These organoboron compounds offer a unique combination of stability, functional group tolerance, and reactivity, making them ideal building blocks for the construction of complex molecular architectures found in many pharmaceuticals.[2][]

This technical guide focuses on a particularly valuable, yet specific, member of this class: 3-Ethoxy-5-formylphenylboronic acid . The deliberate placement of an ethoxy and a formyl group on the phenylboronic acid scaffold imparts distinct electronic and steric properties, creating a trifunctional building block with significant potential in the synthesis of targeted therapeutics. This guide will provide a comprehensive overview of its chemical properties, a detailed synthetic protocol, its application in Suzuki-Miyaura coupling, and an analysis of how its unique substitution pattern can be leveraged in drug design.

Physicochemical Properties and Structural Attributes

This compound is a solid at room temperature with a molecular weight of 193.99 g/mol .[4][5] Its structural and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C9H11BO4 | [4][5] |

| Molecular Weight | 193.99 g/mol | [4][5] |

| CAS Number | 1072952-04-5 | [4][5] |

| Appearance | Solid | [6] |

| Purity | Typically ≥99% | [6] |

The presence of the boronic acid, aldehyde (formyl), and ether (ethoxy) functionalities on a single aromatic ring makes this molecule a highly versatile synthetic intermediate.

Synthesis of this compound: A Plausible Synthetic Route

Proposed Synthetic Workflow

Caption: Plausible synthetic routes to this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Protection of the Aldehyde Group in 3,5-Dibromobenzaldehyde

-

To a solution of 3,5-dibromobenzaldehyde (1.0 eq) in anhydrous ethanol (10 vol), add triethyl orthoformate (1.5 eq) and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.05 eq).

-

Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC) for the disappearance of the starting material.

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the diethyl acetal protected aldehyde.

Step 2: Introduction of the Ethoxy Group via Nucleophilic Aromatic Substitution

This step is challenging and may require optimization. A copper- or palladium-catalyzed reaction is a more likely successful approach.

-

To a solution of the protected 3,5-dibromobenzaldehyde (1.0 eq) in a suitable high-boiling point solvent such as N,N-dimethylformamide (DMF), add sodium ethoxide (1.1 eq) and a copper(I) iodide catalyst (0.1 eq).

-

Heat the reaction mixture to 120-140 °C and monitor by TLC or GC-MS.

-

After completion, cool the reaction, quench with water, and extract the product. Purify by column chromatography.

Step 3: Borylation via Lithium-Halogen Exchange

-

Dissolve the resulting 3-bromo-5-ethoxybenzaldehyde diethyl acetal (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Slowly add a solution of n-butyllithium (1.05 eq) in hexanes dropwise, maintaining the temperature at -78 °C. Stir for 1 hour at this temperature.

-

To the resulting aryllithium species, add triisopropyl borate (1.2 eq) dropwise at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of an aqueous solution of ammonium chloride.

-

Acidify the mixture with 1M HCl to a pH of approximately 2-3 to hydrolyze the boronic ester.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield this compound.

Application in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex.[7] this compound is an excellent substrate for this reaction, allowing for the introduction of a substituted phenyl ring into a target molecule.

Catalytic Cycle of the Suzuki-Miyaura Reaction

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol provides a general procedure that can be adapted for various aryl and heteroaryl bromides.

Materials:

-

This compound (1.2 eq)

-

Aryl bromide (1.0 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

-

Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water)

Procedure:

-

To a Schlenk flask, add the aryl bromide, this compound, and the base.

-

Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

-

Add the palladium catalyst to the flask under the inert atmosphere.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

The Influence of Ethoxy and Formyl Substituents in Drug Design

The strategic placement of the ethoxy and formyl groups on the phenylboronic acid core provides medicinal chemists with multiple avenues for molecular elaboration and property modulation.

-

The Formyl Group as a Synthetic Handle: The aldehyde functionality is a versatile synthetic handle that can be readily transformed into a wide array of other functional groups. For example, it can undergo reductive amination to introduce amine-containing moieties, Wittig reactions to form alkenes, or oxidation to a carboxylic acid. This allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies. Aldehydes are valuable building blocks in their own right for their ability to react with various nucleophiles.[8]

-

The Ethoxy Group for Modulating Lipophilicity and Binding Interactions: The ethoxy group, an ether linkage, can influence the pharmacokinetic properties of a drug candidate. It can increase lipophilicity compared to a hydroxyl group, potentially improving membrane permeability. Furthermore, the oxygen atom of the ethoxy group can act as a hydrogen bond acceptor, forming crucial interactions with biological targets such as enzymes or receptors.

-

Electronic Effects on Reactivity: The ethoxy group is an electron-donating group through resonance, while the formyl group is an electron-withdrawing group through both induction and resonance. Their meta-positioning to each other and to the boronic acid group creates a specific electronic environment on the aromatic ring. This can influence the rate and efficiency of the Suzuki-Miyaura coupling reaction. Generally, electron-donating groups can facilitate the transmetalation step, while electron-withdrawing groups can enhance the oxidative addition step. The balance of these effects in this compound makes it a generally well-behaved coupling partner.

Safety and Handling

As with all chemical reagents, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) before use. In general, it should be handled in a well-ventilated fume hood, and personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

Conclusion

This compound represents a powerful and versatile building block for medicinal chemists and drug development professionals. Its trifunctional nature, combining the reactivity of a boronic acid for cross-coupling, a formyl group for diverse synthetic transformations, and an ethoxy group for modulating physicochemical properties, makes it a valuable asset in the construction of novel, biologically active molecules. The synthetic and application protocols provided in this guide, grounded in established chemical principles, offer a framework for the effective utilization of this strategic intermediate in the pursuit of new therapeutic agents.

References

- 1. nbinno.com [nbinno.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1072952-04-5|(3-Ethoxy-5-formylphenyl)boronic acid|BLD Pharm [bldpharm.com]

- 5. This compound | 1072952-04-5 [chemicalbook.com]

- 6. indiamart.com [indiamart.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. lifechemicals.com [lifechemicals.com]

3-Ethoxy-5-formylphenylboronic acid solubility data

An In-depth Technical Guide to the Solubility of 3-Ethoxy-5-formylphenylboronic Acid

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide synthesizes established principles of boronic acid chemistry and proven experimental methodologies to empower researchers, scientists, and drug development professionals. We will explore the structural factors influencing the solubility of arylboronic acids, present a detailed, best-practice protocol for experimental solubility determination, and discuss the critical parameters that modulate solubility. This document is designed to be a practical resource for laboratory investigations, offering both theoretical grounding and actionable experimental workflows.

Introduction: The Challenge and Importance of Boronic Acid Solubility

Arylboronic acids are a cornerstone of modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] Beyond their synthetic utility, they are increasingly investigated as pharmacologically active agents.[2] The solubility of any compound is a critical physicochemical parameter that dictates its utility in both synthetic and pharmaceutical applications. For drug development professionals, poor aqueous solubility can hinder formulation and bioavailability.[3] For synthetic chemists, solubility in organic solvents is paramount for reaction efficiency and purification.

Boronic acids, including this compound, present unique challenges in solubility determination. A key complicating factor is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines.[4] This equilibrium between the acid and its boroxine, which possess different solubility profiles, can lead to variability in experimental results.[4] Therefore, a robust and well-controlled experimental approach is essential.

Physicochemical Properties and Predicted Solubility Behavior of this compound

To understand the solubility of this compound, we must first consider its molecular structure.

-

The Arylboronic Acid Core: The boronic acid group, -B(OH)₂, is capable of hydrogen bonding, which can contribute to solubility in polar solvents.

-

Substituent Effects: The ethoxy (-OCH₂CH₃) and formyl (-CHO) groups on the phenyl ring significantly influence the molecule's overall polarity and intermolecular interactions. The ethoxy group adds some lipophilicity, while the formyl group is polar. The relative positioning of these groups (meta) will also play a role in the crystal packing and, consequently, the energy required to dissolve the solid. Generally, the introduction of an alkoxy group, like isobutoxy, into a phenylboronic acid ring has been shown to increase solubility in many organic solvents.[1]

-

Expected Solubility Profile: Based on its structure, this compound is expected to exhibit low solubility in non-polar hydrocarbon solvents and higher solubility in polar organic solvents, particularly those that can engage in hydrogen bonding. Its solubility in aqueous media is likely to be pH-dependent due to the acidic nature of the boronic acid moiety.

Experimental Determination of Thermodynamic Solubility: A Validated Protocol

The following section details a robust, self-validating protocol for determining the equilibrium (thermodynamic) solubility of this compound. The shake-flask method is presented as the gold standard for its accuracy.[3][5]

Principle of the Shake-Flask Method

This method establishes an equilibrium between the undissolved solid solute and the dissolved solute in a specific solvent at a controlled temperature.[5] The concentration of the solute in the saturated solution is then measured to determine the solubility.

Materials and Equipment

-

This compound (ensure purity is characterized)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS), methanol, ethanol, acetone, acetonitrile, tetrahydrofuran (THF), dimethyl sulfoxide (DMSO))

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable analytical method for quantification

-

Calibrated analytical balance

-

pH meter (for aqueous solubility)

Step-by-Step Experimental Workflow

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of the chosen solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation has been reached.[5]

-

Equilibration: Seal the vials and place them in a temperature-controlled orbital shaker. Agitate the samples for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached.[3] For pharmaceutical applications, temperatures of 25°C (room temperature) and 37°C (physiological temperature) are often used.[6]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature to let the excess solid settle. Subsequently, centrifuge the vials to further separate the solid from the supernatant.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any remaining solid particles. This step must be performed quickly to avoid temperature fluctuations that could alter the solubility.

-

Quantification: Dilute the filtered, saturated solution with a suitable solvent to a concentration within the linear range of a pre-established calibration curve. Analyze the diluted sample using a validated HPLC-UV method or another appropriate analytical technique to determine the concentration.

-

Data Analysis: Calculate the solubility of this compound in the chosen solvent, typically expressed in mg/mL or µg/mL.

Self-Validation and Trustworthiness

To ensure the reliability of the obtained data, the following checks should be integrated:

-

Visual Confirmation: At the end of the equilibration period, there must be visible excess solid in each vial.[3]

-

Time to Equilibrium: To validate the equilibration time, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours). The solubility should be independent of the equilibration time after a certain point.

-

Reproducibility: The experiment should be performed in triplicate to assess the precision of the results.

Diagram: Experimental Workflow for Shake-Flask Solubility Determination

Caption: Workflow for determining thermodynamic solubility via the shake-flask method.

Factors Influencing the Solubility of this compound

The solubility of this compound is not a single value but is dependent on several environmental and structural factors.

Solvent Properties

The choice of solvent is the most critical factor. Polarity plays a significant role; polar solvents are generally better at dissolving polar solutes.[5] For arylboronic acids, solvents like ethers and ketones have been shown to be effective.[7] A systematic screening of solvents with varying polarities is recommended to obtain a comprehensive solubility profile.

pH (for Aqueous Solubility)

Boronic acids are weak Lewis acids. The pKa of the boronic acid group will dictate the pH at which it becomes ionized. The ionized form is typically more water-soluble than the neutral form. Therefore, determining the aqueous solubility of this compound at different pH values is crucial, especially for pharmaceutical applications.

Temperature

Solubility is temperature-dependent. For most solid solutes, solubility increases with temperature. It is advisable to determine the solubility at controlled temperatures relevant to the intended application (e.g., room temperature for storage, 37°C for physiological relevance).[6]

Presence of Excipients

In pharmaceutical formulations, excipients can significantly impact solubility. For boronic acids, polyols like mannitol have been shown to increase aqueous solubility.[2] This is attributed to the formation of boronic acid esters, which can be more soluble and less prone to forming the less soluble boroxine trimer.[2]

Diagram: Key Factors Influencing Solubility

Caption: Interplay of key factors that modulate the solubility of the target compound.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, tabular format for easy comparison across different conditions.

Table 1: Hypothetical Solubility Data for this compound at 25°C

| Solvent | Dielectric Constant | Solubility (mg/mL) |

| Hexane | 1.88 | < 0.1 |

| Chloroform | 4.81 | Value to be determined |

| Acetone | 20.7 | Value to be determined |

| Ethanol | 24.5 | Value to be determined |

| Water (pH 7.4) | 80.1 | Value to be determined |

| DMSO | 46.7 | Value to be determined |

This table should be populated with experimentally determined values.

Conclusion

While direct solubility data for this compound is sparse, a comprehensive understanding of its potential solubility behavior can be derived from the literature on related arylboronic acids. By employing robust and validated experimental protocols, such as the shake-flask method, researchers can generate reliable and reproducible solubility data. This information is fundamental for advancing the use of this compound in both synthetic chemistry and drug development, enabling rational solvent selection, optimized reaction conditions, and effective formulation strategies.

References

A Senior Application Scientist's Guide to 3-Ethoxy-5-formylphenylboronic Acid: Sourcing, Synthesis, and Application in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and organic synthesis, the strategic selection of building blocks is paramount to the successful and efficient discovery of novel therapeutics. Among the vast arsenal of reagents available to the discerning scientist, substituted phenylboronic acids hold a place of distinction, primarily for their versatile role in palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive technical overview of 3-Ethoxy-5-formylphenylboronic acid (CAS: 1072952-04-5) , a trifunctional reagent of increasing importance. From navigating the commercial supplier landscape to detailed synthetic and application protocols, this document serves as a field-proven resource for researchers at the forefront of drug development.

Introduction: The Strategic Advantage of a Trifunctional Building Block

This compound is a crystalline solid at room temperature. Its molecular structure is characterized by a phenyl ring substituted with a boronic acid group, an ethoxy group, and a formyl (aldehyde) group. This unique combination of functionalities makes it a highly valuable and versatile intermediate in organic synthesis.

The boronic acid moiety is a cornerstone of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds.[1] The aldehyde group serves as a versatile handle for a wide array of chemical transformations, including reductive amination, Wittig reactions, and the formation of imines and oximes. The ethoxy group can influence the electronic properties and solubility of the molecule and its derivatives. The strategic placement of these three groups on the phenyl ring allows for sequential and orthogonal chemical modifications, a key consideration in the construction of complex molecular architectures.

Commercial Suppliers and Procurement Strategies

The reliable sourcing of high-quality starting materials is the bedrock of any successful research and development program. For this compound, a number of commercial suppliers are available, each with varying grades of purity and available quantities. When selecting a supplier, it is crucial to consider not only the cost but also the provided analytical data, such as a Certificate of Analysis (CoA) confirming identity and purity, typically by ¹H NMR and HPLC.

Below is a comparative table of notable commercial suppliers for this compound (CAS: 1072952-04-5):

| Supplier | Product Number | Purity | Available Quantities | Notes |

| BLD Pharm | BD138337 | ≥97.0% | 1g, 5g, 10g, 25g | Offers detailed product information including NMR, HPLC, LC-MS, and UPLC data on their website.[2] |

| A B Enterprises | - | 99% | Inquire for bulk | An India-based supplier offering technical grade material.[3] |

| Apollo Scientific | OR361194 | Inquire | Inquire | A UK-based supplier of organic building blocks. |

| Combi-Blocks | OR-9286 | ≥97% | 1g, 5g, 10g | A US-based supplier specializing in combinatorial chemistry building blocks. |

| Fluorochem | M023457 | >97% | 1g, 5g | A global supplier of fine chemicals for research and development. |

Expert Insight: For initial small-scale studies, suppliers offering detailed analytical data with the product are preferred to ensure the reliability of experimental results. For larger-scale synthesis, it is advisable to request a sample for in-house quality control before committing to a bulk purchase. Always inquire about the typical lead time and shipping conditions, as some boronic acids can be sensitive to moisture and may require special handling.

Quality Control and In-House Validation

Upon receipt of this compound, it is imperative to perform in-house quality control to verify its identity and purity. The following are standard analytical techniques for the characterization of this compound:

-

¹H NMR (Proton Nuclear Magnetic Resonance): This is a fundamental technique to confirm the structure of the molecule. The spectrum should show characteristic peaks for the aromatic protons, the aldehyde proton, the ethoxy group (a quartet and a triplet), and the boronic acid protons (which may be broad or exchange with solvent).

-

HPLC (High-Performance Liquid Chromatography): HPLC is used to determine the purity of the compound. A reversed-phase column with a suitable mobile phase (e.g., a gradient of acetonitrile in water with a small amount of trifluoroacetic acid) is typically employed. The purity is determined by the area percentage of the main peak.

-

Melting Point: The melting point is a useful indicator of purity. A sharp melting range close to the literature value suggests a high-purity compound.

Self-Validating System: A robust quality control workflow ensures the reproducibility of your synthetic efforts. Any significant deviation from the expected analytical data should be investigated before proceeding with the material.

Synthesis of this compound: A Plausible Synthetic Route

While commercially available, understanding the synthesis of this compound provides valuable insights into potential impurities and alternative synthetic strategies. A common approach involves the ortho-metalation of a protected benzaldehyde, followed by borylation.

A plausible, though not explicitly detailed in the provided search results, synthetic workflow is outlined below. This represents a general strategy often employed for the synthesis of substituted phenylboronic acids.

Caption: A plausible synthetic route to this compound.

Detailed Experimental Protocol (Hypothetical):

-

Protection of the Aldehyde: To a solution of 3-ethoxy-5-bromobenzaldehyde (1.0 eq) in toluene is added ethylene glycol (1.2 eq) and a catalytic amount of p-toluenesulfonic acid. The mixture is heated to reflux with a Dean-Stark apparatus to remove water. Upon completion, the reaction is cooled, and the solvent is removed under reduced pressure to yield the protected intermediate.

-

Lithium-Halogen Exchange and Borylation: The protected intermediate is dissolved in anhydrous THF and cooled to -78 °C under an inert atmosphere. n-Butyllithium (1.1 eq) is added dropwise, and the mixture is stirred for 1 hour. Triisopropyl borate (1.5 eq) is then added, and the reaction is allowed to warm to room temperature overnight.

-

Hydrolysis and Deprotection: The reaction is quenched by the slow addition of aqueous HCl. The mixture is stirred vigorously for several hours to effect both hydrolysis of the boronate ester and deprotection of the aldehyde. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography.

Application in Suzuki-Miyaura Cross-Coupling: A Powerful Tool for C-C Bond Formation

The primary application of this compound in drug discovery is its use in the Suzuki-Miyaura cross-coupling reaction.[1] This reaction allows for the formation of a carbon-carbon bond between the boronic acid and an aryl or vinyl halide or triflate, catalyzed by a palladium complex.

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol (General):

A general protocol for a Suzuki-Miyaura coupling reaction is provided below. Note that the optimal conditions (catalyst, base, solvent, and temperature) will depend on the specific substrates being used.

-

Reaction Setup: To a reaction vessel is added this compound (1.2 eq), the aryl halide (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

-

Solvent Addition: A degassed solvent system (e.g., a mixture of toluene and water or dioxane and water) is added. The reaction mixture should be thoroughly degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Reaction: The mixture is heated to the desired temperature (typically 80-100 °C) and stirred under an inert atmosphere until the reaction is complete, as monitored by TLC or LC-MS.

-

Workup and Purification: Upon completion, the reaction is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate). The layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) for this compound was not retrieved in the search, general guidelines for handling boronic acids should be followed. Boronic acids are generally considered to be of low toxicity; however, they can be irritants.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling this compound.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place. Boronic acids can be sensitive to moisture and may undergo dehydration to form boroxines.

Conclusion: A Versatile Building Block for Innovation

This compound is a powerful and versatile building block for organic synthesis and medicinal chemistry. Its trifunctional nature allows for a wide range of chemical transformations, making it an invaluable tool for the construction of complex molecules. By understanding the commercial supplier landscape, implementing robust quality control measures, and mastering its application in key reactions such as the Suzuki-Miyaura coupling, researchers can leverage the full potential of this reagent to accelerate the discovery and development of new medicines.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling with 3-Ethoxy-5-formylphenylboronic Acid

These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the effective use of 3-Ethoxy-5-formylphenylboronic acid in Suzuki-Miyaura cross-coupling reactions. This document delves into the nuanced reactivity of this substituted arylboronic acid, offering detailed protocols, mechanistic insights, and troubleshooting strategies to enable the successful synthesis of complex biaryl compounds.

Introduction: The Duality of this compound

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, prized for its broad functional group tolerance and reliability in constructing C(sp²)–C(sp²) bonds.[1] The substrate, this compound, presents a unique case study in electronic effects. It is decorated with both a moderately electron-donating ethoxy group (-OEt) and a strongly electron-withdrawing formyl group (-CHO) at the meta positions relative to the boronic acid moiety.

This substitution pattern creates a push-pull electronic environment that significantly influences the key steps of the Suzuki-Miyaura catalytic cycle. Generally, electron-donating groups on the boronic acid partner facilitate the crucial transmetalation step, while electron-withdrawing groups can hinder it.[2][3] The formyl group, in particular, deactivates the boronic acid, making the transfer of the aryl group to the palladium center more challenging. However, this challenge is also an opportunity, as the aldehyde provides a valuable synthetic handle for post-coupling transformations.

This guide will address the specific considerations required to overcome the deactivating nature of the formyl group and achieve high-yield couplings.

The Catalytic Cycle: A Mechanistic Perspective

A robust understanding of the Suzuki-Miyaura catalytic cycle is paramount for rational protocol design and troubleshooting. The generally accepted mechanism involves three primary stages: oxidative addition, transmetalation, and reductive elimination.[4]

Caption: The key stages of the Suzuki-Miyaura cross-coupling reaction.

For this compound, the transmetalation step is rate-limiting . The electron-withdrawing formyl group reduces the nucleophilicity of the ipso-carbon attached to the boron atom, slowing its transfer to the palladium(II) center.[5] Consequently, the choice of catalyst, ligand, and base becomes critical to facilitate this step and prevent side reactions like protodeboronation.

Recommended Catalyst Systems and Reaction Parameters

The selection of an appropriate palladium source and ligand is the most critical factor for success. Given the electronically deactivated nature of the boronic acid, standard catalysts like Pd(PPh₃)₄ may provide suboptimal results. More robust systems are required.

| Parameter | Recommendation | Rationale & Justification |

| Palladium Precatalyst | Buchwald G3/G4 Precatalysts (e.g., XPhos Pd G3), Pd₂(dba)₃, Pd(OAc)₂ | Buchwald precatalysts are designed for challenging couplings, generating highly active, low-coordinate Pd(0) species in situ, which are effective for electron-deficient substrates.[6] Pd₂(dba)₃ and Pd(OAc)₂ are versatile precursors that require a suitable ligand. |

| Ligand | Buchwald Ligands (e.g., XPhos, SPhos, RuPhos), Tri-tert-butylphosphine (P(tBu)₃) | These are electron-rich, sterically bulky phosphine ligands. The high electron density on the ligand accelerates oxidative addition and reductive elimination. The steric bulk promotes the formation of monoligated Pd(0) species, which are highly active.[7][8] |

| Base | Strong, non-nucleophilic bases: K₃PO₄, Cs₂CO₃, K₂CO₃ | A strong base is required to activate the boronic acid, forming a more nucleophilic boronate species. K₃PO₄ and Cs₂CO₃ are often superior for challenging couplings.[8][9] |

| Solvent | Anhydrous polar aprotic solvents: 1,4-Dioxane, Toluene, THF, DME, often with water. | The choice of solvent influences the solubility of reactants and the efficacy of the base. A mixture of an organic solvent and water (e.g., Dioxane/H₂O 4:1) is common and can accelerate the reaction.[9] |

| Temperature | 80-110 °C | Elevated temperatures are typically necessary to overcome the activation barrier, especially for the transmetalation step with this deactivated substrate.[9] |

Detailed Experimental Protocols

The following protocols are designed as robust starting points. Optimization may be required based on the specific aryl halide coupling partner.

Protocol 1: General Coupling with Aryl Bromides using a Buchwald Precatalyst

This protocol is recommended for its reliability with challenging substrates.

Workflow Diagram:

Caption: Step-by-step experimental workflow for the Suzuki-Miyaura coupling.

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv.), this compound (1.2-1.5 mmol, 1.2-1.5 equiv.), and finely ground K₃PO₄ (2.0-3.0 mmol, 2.0-3.0 equiv.).

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

-

Reagent Addition: Add the XPhos Pd G3 precatalyst (0.02-0.05 mmol, 2-5 mol%). Then, add anhydrous, degassed 1,4-dioxane (5-10 mL) via syringe.

-

Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl halide is consumed (typically 12-24 hours).

-

Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and palladium black. Wash the pad with additional ethyl acetate (10 mL).

-

Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (1 x 20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).

Protocol 2: Coupling with Aryl Chlorides

Aryl chlorides are less reactive than bromides and require a more active catalytic system.[7]

-

Modifications to Protocol 1:

-

Catalyst System: Use a higher catalyst loading (3-5 mol%) of a highly active system such as RuPhos Pd G3 or a combination of Pd₂(dba)₃ (2.5 mol%) with a highly electron-rich ligand like P(tBu)₃·HBF₄ (10 mol%).

-

Temperature: Increase the reaction temperature to 110 °C.

-

Reaction Time: Expect longer reaction times, potentially up to 48 hours.

-

Troubleshooting and Key Considerations

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low Conversion / No Reaction | 1. Inactive catalyst. 2. Insufficiently strong base or poor base quality. 3. Deactivation of boronic acid. | 1. Use a fresh, high-quality precatalyst. Screen different ligands (e.g., SPhos, RuPhos). 2. Use freshly ground, anhydrous K₃PO₄ or Cs₂CO₃. 3. Increase the equivalents of boronic acid to 1.5-2.0 equiv. |

| Protodeboronation of Starting Material | 1. Presence of excess water or protic impurities. 2. Transmetalation is too slow compared to protodeboronation. | 1. Ensure all reagents and solvents are anhydrous. 2. Use a more electron-rich ligand to accelerate the catalytic cycle. Consider using the corresponding boronic ester (e.g., pinacol ester) which can be more stable. |

| Formation of Homocoupled Byproducts | 1. Reaction temperature is too high. 2. Oxygen contamination leading to oxidative homocoupling. | 1. Lower the reaction temperature and monitor closely. 2. Ensure the reaction is rigorously degassed and maintained under a strict inert atmosphere. |

| Aldehyde-Related Side Reactions | 1. The formyl group may coordinate to the palladium center, potentially inhibiting the catalyst.[10][11] 2. Aldehyde degradation under basic conditions at high temperatures. | 1. If inhibition is suspected, screening different ligands is the best approach. Some ligands can mitigate inhibitory effects from coordinating functional groups. 2. Protect the aldehyde as an acetal prior to coupling, followed by deprotection. This adds steps but can be a robust solution if other methods fail. |

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful method for synthesizing functionalized biaryl compounds. Success hinges on recognizing and addressing the deactivating effect of the formyl group. By employing advanced catalyst systems, such as Buchwald precatalysts with bulky, electron-rich phosphine ligands, and carefully optimizing reaction conditions, researchers can achieve high yields and unlock the full synthetic potential of this versatile building block. This guide provides a solid foundation for developing robust and scalable protocols for applications in drug discovery, materials science, and fine chemical synthesis.

References

- 1. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. books.rsc.org [books.rsc.org]

- 7. Yoneda Labs [yonedalabs.com]

- 8. reddit.com [reddit.com]

- 9. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]

Application Note: Strategic Synthesis of Biphenyl Derivatives Utilizing 3-Ethoxy-5-formylphenylboronic Acid

Abstract

Biphenyl scaffolds are privileged structures in medicinal chemistry and materials science, frequently serving as the core of pharmacologically active agents and functional organic materials.[1][2][3] This application note provides a comprehensive guide to the synthesis of biphenyl derivatives using 3-Ethoxy-5-formylphenylboronic acid, a versatile building block that introduces both an ethoxy group for modulating lipophilicity and a formyl group as a reactive handle for further molecular elaboration.[4] We present a detailed protocol for the Suzuki-Miyaura cross-coupling reaction, delve into the underlying catalytic mechanism, and discuss best practices for purification and characterization of the resulting products. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic strategy.

Introduction: The Significance of Functionalized Biphenyls

The biphenyl moiety is a cornerstone in the design of novel molecules across various scientific disciplines. Its rigid, planar structure provides a well-defined scaffold for orienting functional groups in three-dimensional space, which is critical for specific interactions with biological targets.[1] The introduction of substituents onto the biphenyl core allows for the fine-tuning of electronic, steric, and pharmacokinetic properties.[5]

This compound is a particularly valuable reagent in this context. The ethoxy group can enhance metabolic stability and cell permeability, while the formyl (aldehyde) group serves as a versatile anchor for subsequent chemical transformations, such as reductive amination, Wittig reactions, or oxidation to a carboxylic acid.[4][6] The Suzuki-Miyaura cross-coupling reaction is the preeminent method for constructing the C-C bond that forms the biphenyl core, prized for its mild reaction conditions, high functional group tolerance, and broad substrate scope.[7][8][9]

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (in this case, this compound) and an organohalide.[8][10] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[9][10][11]

-

Oxidative Addition: A low-valent Palladium(0) complex reacts with the organohalide (e.g., an aryl bromide or iodide), inserting itself into the carbon-halogen bond to form a Pd(II) intermediate.[10][11]

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[8][11][12]

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new carbon-carbon bond of the biphenyl product and regenerating the catalytically active Pd(0) species, which can then re-enter the cycle.[10][11]

Diagram: The Suzuki-Miyaura Catalytic Cycle

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Experimental Protocol: Synthesis of a Model Biphenyl Derivative

This protocol details the synthesis of 3'-Ethoxy-5'-formyl-[1,1'-biphenyl]-3-carbonitrile as a representative example.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| This compound | ≥95% | Commercially Available | Store under inert atmosphere. |

| 3-Bromobenzonitrile | ≥98% | Commercially Available | |

| Tetrakis(triphenylphosphine)palladium(0) | 99% | Commercially Available | Air and moisture sensitive. |

| Potassium Carbonate (K₂CO₃) | Anhydrous | Commercially Available | Finely powdered. |

| 1,4-Dioxane | Anhydrous | Commercially Available | Degas before use. |

| Water | Deionized | In-house | Degas before use. |

| Ethyl Acetate | ACS Grade | Commercially Available | For extraction and chromatography. |

| Hexanes | ACS Grade | Commercially Available | For chromatography. |

| Brine (saturated NaCl solution) | N/A | Prepared in-house | |

| Anhydrous Magnesium Sulfate (MgSO₄) | N/A | Commercially Available | For drying. |

Equipment Setup

-

Round-bottom flask (appropriate size)

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Flash column chromatography system

Reaction Procedure

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.), 3-bromobenzonitrile (1.1 eq.), and potassium carbonate (2.0 eq.).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

-

Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.03 eq.).

-

Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water. The final concentration of the limiting reagent should be approximately 0.1 M.

-

Reaction: Heat the reaction mixture to 85-90 °C and stir vigorously overnight (12-16 hours). Monitor the reaction progress by thin-layer chromatography (TLC).[13]

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

-

Washing: Combine the organic layers and wash with water, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

Purification

The crude product is typically purified by flash column chromatography on silica gel.[13] A gradient elution system, for example, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate, is often effective. The fractions containing the desired product are identified by TLC, combined, and the solvent is removed in vacuo to yield the purified biphenyl derivative.

Diagram: Experimental Workflow

Caption: Overview of the synthesis and purification process.

Characterization of the Final Product

Thorough characterization is essential to confirm the identity and purity of the synthesized biphenyl derivative.

| Technique | Purpose | Expected Observations for 3'-Ethoxy-5'-formyl-[1,1'-biphenyl]-3-carbonitrile |

| ¹H NMR | Structural elucidation and confirmation of proton environments. | Aromatic protons in the biphenyl system, a singlet for the aldehyde proton (~10 ppm), a quartet and a triplet for the ethoxy group, and distinct signals for the protons on the nitrile-bearing ring. |

| ¹³C NMR | Confirmation of the carbon skeleton. | Signals for the aldehyde carbon (~190 ppm), quaternary carbons of the biphenyl linkage, and carbons of the aromatic rings and the ethoxy group. |

| Mass Spectrometry (MS) | Determination of the molecular weight. | A molecular ion peak corresponding to the calculated exact mass of the product. |

| High-Performance Liquid Chromatography (HPLC) | Assessment of purity. | A single major peak indicating a high degree of purity. |